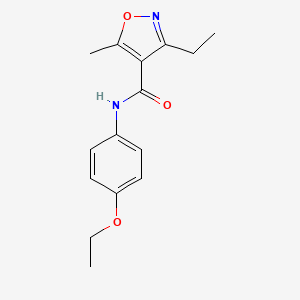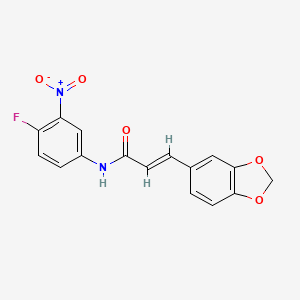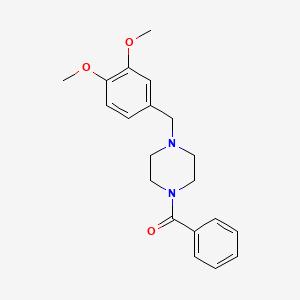![molecular formula C17H19NO2 B5873287 N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a phenylpropanamide derivative that is structurally similar to other compounds with known analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a role in pain and inflammation. N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide has been shown to activate the CB1 and CB2 receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide in lab experiments is its low toxicity profile, which makes it safe for use in animal studies. N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide. One area of research is the optimization of the synthesis method to yield higher purity and yield of the compound. Another area of research is the elucidation of the exact mechanism of action of N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide, which would provide insight into its potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with methanol and paraformaldehyde in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with ammonia to yield N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide. The synthesis of N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-13-15-8-5-9-16(12-15)18-17(19)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPKHVSKIQPZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)
![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)



![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)

![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

